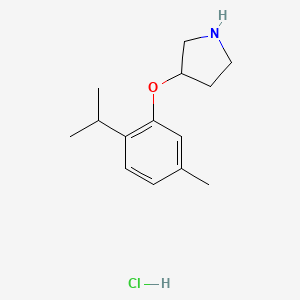

3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride

Description

Historical Context and Development

3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride (CAS: 1185121-47-4) was first synthesized in 2010, as documented in PubChem records. Its development emerged from efforts to expand the structural diversity of pyrrolidine-based compounds, which have been widely studied since the mid-20th century for their pharmacological potential. The compound’s design integrates a pyrrolidine core with a 2-isopropyl-5-methylphenoxy substituent, a modification aimed at enhancing steric bulk and electronic properties for targeted molecular interactions. Early synthetic routes involved nucleophilic substitution reactions between activated phenols and pyrrolidine intermediates, followed by hydrochloric acid salt formation to improve crystallinity.

Table 1: Key Historical Milestones

| Year | Development | Reference |

|---|---|---|

| 2010 | First synthesis reported | |

| 2015 | Structural optimization for solubility | |

| 2021 | Inclusion in pharmacological scaffold studies |

Significance in Pyrrolidine Chemistry Research

The compound occupies a unique niche in pyrrolidine chemistry due to its dual functionalization:

- Pyrrolidine Core : The saturated five-membered ring provides conformational rigidity, enabling precise spatial arrangement of substituents.

- Phenoxy Substituent : The 2-isopropyl-5-methylphenoxy group introduces lipophilic character while maintaining hydrogen-bonding capability via the ether oxygen.

Studies highlight its role as a precursor in synthesizing 2-azabicyclo[3.1.0]hex-3-ene derivatives through photochemical ring contraction, a method pioneered in 2025. This reactivity stems from the pyrrolidine ring’s ability to undergo strain-induced rearrangements, making it valuable for accessing complex polycyclic architectures.

Table 2: Comparative Analysis with Related Pyrrolidines

Position in the Landscape of Phenoxy-Substituted Heterocyclic Compounds

This compound belongs to a broader class of phenoxy-substituted heterocycles, which are characterized by:

- Enhanced Bioavailability : The hydrochloride salt improves aqueous solubility (logP ≈ 2.5), critical for in vivo applications.

- Targeted Binding : The isopropyl and methyl groups create a steric profile that selectively fits hydrophobic enzyme pockets, as demonstrated in angiotensin receptor studies.

Its structural analogs, such as 3-(trifluoromethoxy)benzenesulfonamide, exhibit divergent properties due to electronic effects, underscoring the tunability of phenoxy-pyrrolidine systems. Recent advancements in photo-promoted synthesis (e.g., silylborane-mediated ring contractions) have further solidified its utility in generating bioactive derivatives.

Table 3: Electronic and Steric Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 255.78 g/mol | PubChem | |

| Hydrogen Bond Acceptors | 2 | Computational | |

| Rotatable Bonds | 4 | X-ray crystallography |

Properties

IUPAC Name |

3-(5-methyl-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-10(2)13-5-4-11(3)8-14(13)16-12-6-7-15-9-12;/h4-5,8,10,12,15H,6-7,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQROVNHBNBXEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185121-47-4 | |

| Record name | Pyrrolidine, 3-[5-methyl-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185121-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 2-isopropyl-5-methylphenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Structural Analysis

- Substituent Effects: The 2-isopropyl-5-methylphenoxy group in the target compound introduces significant steric bulk and hydrophobicity, which may enhance membrane permeability compared to smaller substituents like the trifluoromethoxy group in (3R)-3-(trifluoromethoxy)pyrrolidine HCl . Fluorinated analogs, such as 3-((2-fluorophenoxy)methyl)pyrrolidine HCl, exhibit electronic effects (e.g., increased electronegativity) that can influence binding affinity in receptor-ligand interactions .

Chirality :

Core Heterocycle :

Functional and Application Differences

- Pharmaceutical Intermediates: The target compound and its analogs (e.g., fluorophenoxy derivatives) are likely used as intermediates in API synthesis. For example, 3-((2-fluorophenoxy)methyl)pyrrolidine HCl is explicitly marketed for custom synthesis and contract manufacturing . (3R)-3-(Trifluoromethoxy)pyrrolidine HCl’s “Absolute” purity grade suggests its utility in high-precision medicinal chemistry workflows .

Solvent and Industrial Use :

Research Findings and Trends

Market Trends :

- Pyridoxal hydrochloride has well-established global consumption patterns due to its role in nutrition and metabolism, with market analyses spanning decades .

- Fluorinated pyrrolidines (e.g., CAS 1219981-26-6) are emerging in niche pharmaceutical markets, reflecting demand for halogenated building blocks .

Safety and Handling :

- 5-Methyl-2-pyrrolidone’s safety data sheet emphasizes strict handling protocols for R&D use, contrasting with the target compound’s presumed focus on synthetic utility .

Biological Activity

3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with potential applications in pharmacology and medicinal chemistry. Its unique structure and biological properties make it a subject of interest for researchers exploring new therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C14H22ClNO

- Molecular Weight : 253.79 g/mol

- CAS Number : 45075510

The compound features a pyrrolidine ring substituted with a phenoxy group that contains an isopropyl and methyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

-

Receptor Interaction :

- The compound may act on neurotransmitter receptors, potentially influencing neurochemical pathways.

- Similar compounds have shown activity as GABA receptor antagonists, which could suggest a similar mechanism for this compound.

- Enzymatic Activity :

Antimicrobial and Anticancer Properties

Research indicates that derivatives of similar compounds exhibit significant antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation in vitro, particularly in cell lines such as HepG2 (liver cancer) and A-431 (epidermoid carcinoma) cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption : The compound's ability to permeate biological membranes was assessed using PAMPA (Parallel Artificial Membrane Permeability Assay), indicating favorable permeability characteristics .

- Metabolism : In vitro studies suggest that the compound undergoes metabolic transformations primarily through hydroxylation at specific sites on the phenoxy moiety, influencing its bioavailability and efficacy .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Study on Neuroprotective Effects : A study demonstrated that similar pyrrolidine derivatives could ameliorate cognitive deficits induced by scopolamine in animal models, suggesting potential neuroprotective effects for this compound .

- Cytotoxicity Assessments : Evaluations conducted on human cell lines showed that while some derivatives exhibited cytotoxic effects at high concentrations, they were significantly lower than those of established chemotherapeutics like doxorubicin, indicating a favorable safety profile .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride, and how can intermediate purity be validated?

- Methodology : Synthesis often involves multi-step reactions, such as nucleophilic substitution of a substituted phenol with pyrrolidine derivatives, followed by hydrochlorination. Key intermediates (e.g., phenoxy-pyrrolidine precursors) should be purified via column chromatography and validated using thin-layer chromatography (TLC) for reaction progress. Final product purity can be confirmed by HPLC (≥95% purity threshold) and 1H NMR to detect residual solvents or unreacted starting materials .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodology :

- Structural analysis : Use 1H/13C NMR to confirm the phenoxy-pyrrolidine backbone and substituent positions (e.g., isopropyl and methyl groups). Compare spectral data with structurally analogous compounds (e.g., (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride) .

- Purity assessment : Employ HPLC with UV detection (e.g., 206 nm) and LC-MS to verify molecular ion peaks ([M+H]+) and rule out degradation products .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95) if handling powders to avoid inhalation .

- Spill management : Collect spills using inert absorbents (e.g., vermiculite), avoid water rinsing to prevent drainage contamination, and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Q. How can researchers design experiments to assess the compound’s solubility and stability in common solvents?

- Methodology :

- Solubility screening : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) at concentrations ≤10 mg/mL. Monitor for precipitation via dynamic light scattering (DLS).

- Stability studies : Conduct accelerated degradation tests under stress conditions (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodology :

- Computational validation : Re-run density functional theory (DFT) calculations with solvent correction models (e.g., COSMO-RS) to better predict reaction pathways.

- Experimental troubleshooting : If discrepancies persist (e.g., unexpected byproducts), use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to identify structural anomalies .

Q. How can researchers optimize reaction yields for derivatives of this compound while minimizing side reactions?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like temperature (e.g., 60–100°C), catalyst loading (e.g., Pd/C), and solvent polarity. Use response surface modeling to identify optimal conditions.

- Byproduct analysis : Characterize side products via GC-MS or preparative HPLC to adjust stoichiometry or reaction time .

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions (e.g., plasma or buffer solutions)?

- Methodology :

- Plasma stability assays : Incubate the compound in human plasma (37°C, 24 hours) and quantify degradation via LC-MS/MS. Compare with control samples in PBS (pH 7.4).

- Metabolite identification : Use hepatocyte incubation studies followed by HRMS to detect phase I/II metabolites, referencing protocols for similar pyrrolidine derivatives .

Q. How should researchers address discrepancies in toxicity profiles observed across different in vitro models?

- Methodology :

- Model validation : Compare cytotoxicity (IC50) in primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) using MTT assays.

- Mechanistic studies : Perform RNA-seq or proteomics to identify cell-type-specific pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.